

JPE-1375 In Vivo Experimental Protocols: Application Notes for Researchers

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Compound of Interest

Compound Name: JPE-1375

Cat. No.: B12394651

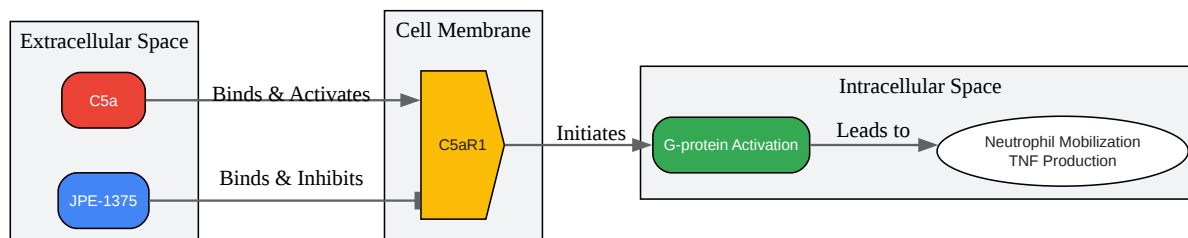
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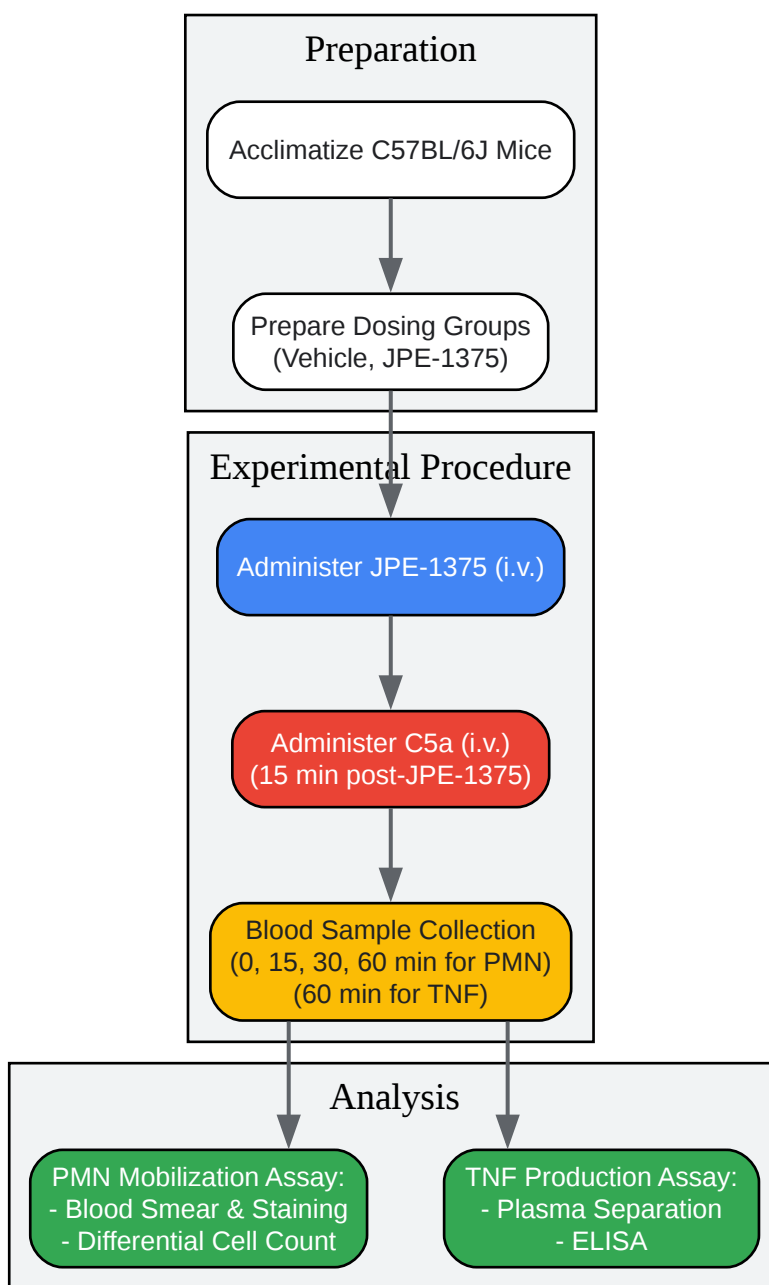
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for in vivo experiments involving **JPE-1375**, a potent and selective antagonist of the complement C5a receptor 1 (C5aR1).

JPE-1375 is a linear peptidomimetic antagonist of C5aR1, a G protein-coupled receptor that plays a critical role in inflammatory responses.^[1] By blocking the interaction of the potent anaphylatoxin C5a with its receptor, **JPE-1375** effectively mitigates downstream inflammatory events, including neutrophil mobilization and the production of pro-inflammatory cytokines like Tumor Necrosis Factor (TNF).^{[1][2]} These characteristics make **JPE-1375** a valuable tool for studying the role of the C5a-C5aR1 axis in various inflammatory and autoimmune disease models.

Mechanism of Action and Signaling Pathway

JPE-1375 exerts its pharmacological effects by competitively binding to C5aR1, thereby preventing the binding of its natural ligand, C5a. Activation of C5aR1 by C5a typically triggers a cascade of intracellular signaling events, primarily through G-protein coupling, leading to cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators.^[1] **JPE-1375** effectively inhibits these downstream signaling pathways.





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References

- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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